molecular formula C15H14O3 B14574540 6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one CAS No. 61383-46-8

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B14574540
CAS No.: 61383-46-8
M. Wt: 242.27 g/mol
InChI Key: QUQPQXPWGMXNTH-UHFFFAOYSA-N
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Description

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one is a chemical compound known for its unique structure and properties It belongs to the class of naphthopyrans, which are compounds characterized by a naphthalene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with 3,3-dimethyl-2-butanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired naphthopyran compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of 6-oxo-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one.

    Reduction: Formation of 6-hydroxy-3,3-dimethyl-2,3,4,5-tetrahydro-1H-naphtho[2,1-b]pyran-1-one.

    Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the naphthalene ring.

    1H-Inden-1-one, 2,3-dihydro-: Similar structure but with different substituents.

    1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-: Similar naphthopyran structure with different substituents.

Uniqueness

6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one is unique due to its specific combination of a naphthalene ring fused to a pyran ring with a hydroxyl group and dimethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61383-46-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

6-hydroxy-3,3-dimethyl-2H-benzo[f]chromen-1-one

InChI

InChI=1S/C15H14O3/c1-15(2)8-12(17)14-10-6-4-3-5-9(10)11(16)7-13(14)18-15/h3-7,16H,8H2,1-2H3

InChI Key

QUQPQXPWGMXNTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C3=CC=CC=C32)O)C

Origin of Product

United States

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